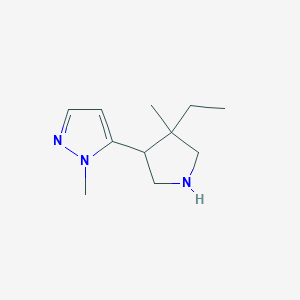

5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrrolidine ring substituted with ethyl and methyl groups, and a pyrazole ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-ethyl-4-methyl-3-aminobutanol.

Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrrolidine ring through alkylation reactions using appropriate alkyl halides.

Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:

Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Hydroxylated or carbonylated derivatives.

Reduction Products: Dihydropyrazole derivatives.

Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding: It may bind to specific receptors, influencing biological pathways.

Medicine:

Drug Development: The compound’s structure can be modified to develop potential therapeutic agents, particularly for neurological disorders.

Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Agriculture: It may serve as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may bind to a receptor, triggering a signaling cascade that influences cellular functions.

Comparison with Similar Compounds

1-Methyl-1H-pyrazole: Lacks the pyrrolidine ring, making it less complex.

5-(4-Methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Similar structure but lacks the ethyl group.

5-(4-Ethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Similar structure but lacks the methyl group on the pyrrolidine ring.

Uniqueness: 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural complexity allows for a broader range of applications in various fields.

Biological Activity

5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a compound of increasing interest due to its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 2059955-93-8

- Molecular Formula : C10H16N4

Pharmacological Activities

Research indicates that this pyrazole derivative exhibits a range of biological activities, primarily linked to its interaction with various receptors and enzymes.

1. Interaction with Trace Amine Associated Receptors (TAARs)

The compound is noted for its good affinity towards TAARs, particularly TAAR1. It acts as a partial agonist, which may contribute to its potential use in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Stress-related disorders

- Psychotic disorders , including schizophrenia and neurodegenerative diseases like Parkinson's disease .

2. Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are generally recognized for their anti-inflammatory effects. A study highlighted that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting a similar potential for this compound .

3. Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit antimicrobial properties against various pathogens. The presence of specific moieties in the structure enhances this activity. For example, modifications in the amide linkage of related compounds have been associated with improved antibacterial efficacy against strains like E. coli and S. aureus .

The biological activity of this compound can be attributed to several mechanisms:

1. Modulation of Neurotransmitter Systems

By acting on TAARs, the compound may influence neurotransmitter release and uptake, particularly dopamine, which is crucial in managing ADHD and other neuropsychiatric disorders .

2. Inhibition of Inflammatory Pathways

The compound likely exerts its anti-inflammatory effects through the inhibition of NF-kB signaling pathways, which are responsible for the expression of various inflammatory mediators .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

5-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole |

InChI |

InChI=1S/C11H19N3/c1-4-11(2)8-12-7-9(11)10-5-6-13-14(10)3/h5-6,9,12H,4,7-8H2,1-3H3 |

InChI Key |

ZKWMPGMUUZNUBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC=NN2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.